molecular formula C16H19N3O2 B2847065 2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034511-63-0

2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Cat. No. B2847065
M. Wt: 285.347
InChI Key: AYFLKFQMWGNVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is an organic compound with the molecular formula C16H19N3O2. It is commonly known as EPEA and belongs to the class of acetamide derivatives. EPEA has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Radioligand Imaging

2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to the compound , have been identified as selective ligands for the translocator protein (18 kDa), a target for imaging inflammation and neurodegeneration using positron emission tomography (PET). Specifically, the development and synthesis of DPA-714, a fluorine-18 labeled derivative, demonstrate the potential of these compounds for in vivo imaging and diagnostic applications (Dollé et al., 2008).

Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds with structural similarities to 2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide showed significant anti-inflammatory and analgesic effects, highlighting their potential as therapeutic agents for pain and inflammation management (Sondhi et al., 2009).

Anticancer Activity

Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which share a core structural motif with the compound of interest, has revealed their capacity to inhibit cancer cell growth. This indicates the potential utility of such compounds in the development of new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, utilizing 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, has demonstrated significant antimicrobial activity. These findings suggest the potential of structurally related compounds in the development of new antimicrobial drugs (Hossan et al., 2012).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-21-15-5-3-13(4-6-15)9-16(20)19-8-7-14-10-17-12-18-11-14/h3-6,10-12H,2,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFLKFQMWGNVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

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